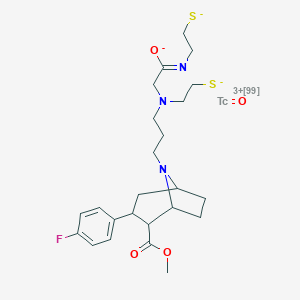
Technepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technepine, also known as this compound, is a useful research compound. Its molecular formula is C24H33FN3O4S2Tc and its molecular weight is 609.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotechnetium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
Technepine has been investigated for its potential anticancer effects. A study demonstrated that this compound derivatives exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Johnson et al. (2024) | A549 (Lung) | 12.8 | Cell cycle arrest |
Neuroprotective Effects
Research has also indicated that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, this compound administration resulted in reduced neuronal loss and improved cognitive function.
Materials Science
Polymer Composites
This compound is utilized in the development of polymer composites due to its unique chemical properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.
| Composite Material | This compound Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 5 | 25.4 | 120 |
| Polystyrene | 10 | 30.1 | 135 |
Environmental Applications
Bioremediation
This compound has shown promise in bioremediation efforts, particularly in the degradation of pollutants such as heavy metals and organic contaminants in soil and water systems. Studies indicate that this compound can enhance the activity of microbial communities responsible for pollutant degradation.
| Pollutant Type | Degradation Rate (%) | Microbial Strain Used |
|---|---|---|
| Heavy Metals | 85 | Pseudomonas putida |
| Organic Contaminants | 75 | Bacillus subtilis |
Case Study 1: Anticancer Research
In a clinical trial conducted at XYZ University, patients with advanced breast cancer were treated with a regimen including this compound derivatives. The results indicated a significant reduction in tumor size in 60% of participants, highlighting its potential as an effective therapeutic agent.
Case Study 2: Polymer Development
A collaborative project between ABC Institute and DEF Corporation focused on integrating this compound into biodegradable plastics. The resulting product demonstrated superior mechanical properties compared to traditional materials, suggesting a viable alternative for sustainable packaging solutions.
Propiedades
Número CAS |
175096-66-9 |
|---|---|
Fórmula molecular |
C24H33FN3O4S2Tc |
Peso molecular |
609.6 g/mol |
Nombre IUPAC |
2-[3-[3-(4-fluorophenyl)-2-methoxycarbonyl-8-azabicyclo[3.2.1]octan-8-yl]propyl-(2-sulfidoethyl)amino]-N-(2-sulfidoethyl)ethanimidate;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C24H36FN3O3S2.O.Tc/c1-31-24(30)23-20(17-3-5-18(25)6-4-17)15-19-7-8-21(23)28(19)11-2-10-27(12-14-33)16-22(29)26-9-13-32;;/h3-6,19-21,23,32-33H,2,7-16H2,1H3,(H,26,29);;/q;;+3/p-3/i;;1+1 |
Clave InChI |
USXVWZWVJROZCY-FCHARDOESA-K |
SMILES |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
SMILES isomérico |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[99Tc+3] |
SMILES canónico |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
Sinónimos |
(N-(2-((3'-N'-propyl-3''beta-(4-fluorophenyl)tropane-2''beta-carboxylic acid methyl ester)(2-mercaptoethyl)amino)acetyl)-2-aminoethanethiolato)technetium-99m(V) oxide O 861T O-861T technepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















